2 5-Difluorobenzylzinc chloride

Catalog No.
S1910052
CAS No.
312692-89-0
M.F
C7H5ClF2Zn
M. Wt
227.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2 5-Difluorobenzylzinc chloride

CAS Number

312692-89-0

Product Name

2 5-Difluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1,4-difluoro-2-methanidylbenzene

Molecular Formula

C7H5ClF2Zn

Molecular Weight

227.9 g/mol

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

UAHNIMYAJUQSNU-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]

Organic Synthesis

  • Carbon-Carbon Bond Formation: The zinc moiety in 2,5-difluorobenzylzinc chloride acts as a nucleophile, enabling the formation of carbon-carbon bonds through reactions like Negishi coupling. This reaction type allows for the creation of complex organic molecules with specific functionalities by coupling the 2,5-difluorobenzyl group with various organic electrophiles [].
  • Compound: 2,5-Difluorobenzylzinc chloride solution
  • Origin: Likely synthesized in a laboratory for use as a reactive intermediate in organic synthesis.
  • Significance: Organozinc compounds like 2,5-DFBZnCl are valuable reagents for carbon-carbon bond formation reactions in organic synthesis. They can introduce a difluorobenzyl group (C6H3F2CH2-) onto other molecules.

Molecular Structure Analysis

  • The structure features a difluorobenzyl group (C6H3F2CH2-) bonded to a zinc atom (Zn).
  • Two chlorine atoms (Cl-) are attached to the zinc, completing its octet.
  • The key feature is the presence of the zinc atom, which readily participates in nucleophilic addition reactions due to its low positive oxidation state (+2).
  • The electron-withdrawing nature of the fluorine atoms on the benzyl ring might affect the reactivity of the zinc compared to non-fluorinated benzylzinc compounds.

Chemical Reactions Analysis

  • Synthesis: There's no reported specific synthesis for 2,5-DFBZnCl. However, similar organozinc compounds are typically prepared by treating the corresponding aryl or vinyl halide with metallic zinc in an inert solvent like tetrahydrofuran (THF).

Possible synthesis for 2,5-DFBZnCl:

2,5-Difluorobenzyl chloride + Zn (THF) -> 2,5-Difluorobenzylzinc chloride (THF)
  • Reactions: As with other benzylzinc chlorides, 2,5-DFBZnCl is likely to participate in Negishi reactions. These reactions involve coupling the benzyl group with an organic halide (RX) catalyzed by a palladium complex to form a new carbon-carbon bond (C-C).

Negishi reaction with 2,5-DFBZnCl:

2,5-Difluorobenzylzinc chloride (THF) + RX + Pd catalyst -> R-CH2-C6H3F2 + ZnClX (THF) (R = alkyl or aryl, X = Cl, Br, I)

Physical And Chemical Properties Analysis

  • Air and moisture sensitive.
  • Soluble in organic solvents like THF, diethyl ether (Et2O), and toluene.
  • Decompose upon heating.

Mechanism of Action (Not Applicable)

2,5-DFBZnCl doesn't directly interact with biological systems. It acts as a reagent in organic synthesis.

  • Organozinc compounds can be flammable and air-sensitive [].
  • Zinc chloride (ZnCl2), a potential byproduct from decomposition, is an irritant [].
  • Standard laboratory practices for handling flammable and air-sensitive chemicals should be followed when working with 2,5-DFBZnCl.

Dates

Modify: 2023-08-16

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